molecular formula C10H16N2O5 B14442075 Thymidine, 5,6-dihydro-, (5R)- CAS No. 78216-59-8

Thymidine, 5,6-dihydro-, (5R)-

Cat. No.: B14442075
CAS No.: 78216-59-8
M. Wt: 244.24 g/mol
InChI Key: FEYHMSUYKIMUAL-ULAWRXDQSA-N
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Description

Context within Pyrimidine (B1678525) Nucleoside Chemistry

(5R)-5,6-Dihydrothymidine belongs to the class of pyrimidine 2'-deoxyribonucleosides. nih.gov Its core structure consists of a dihydropyrimidine (B8664642) ring, specifically dihydrothymine (B131461), linked to a deoxyribose sugar moiety. nih.gov The saturation of the 5,6-double bond in the thymine (B56734) ring distinguishes it from its parent compound, thymidine (B127349). This structural alteration from an unsaturated to a saturated ring system has profound implications for its chemical properties and biological function.

Table 1: Chemical and Physical Properties of 5,6-Dihydrothymidine (B1329944)

PropertyValue
Molecular FormulaC₁₀H₁₆N₂O₅ nih.gov
Molecular Weight244.24 g/mol nih.gov
IUPAC Name1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione nih.gov
CAS Number5627-00-9 nih.gov

This table summarizes key chemical and physical properties of 5,6-dihydrothymidine.

Significance as a Biological Metabolite and DNA Lesion

A Product of Metabolism and a Sign of Damage

5,6-Dihydrothymidine is recognized as a biological metabolite, playing a role in pyrimidine metabolism. hmdb.caebi.ac.uk It is an intermediate in the breakdown of thymine. medchemexpress.comhmdb.ca The enzyme dihydropyrimidine dehydrogenase catalyzes the reduction of thymine to 5,6-dihydrothymine. hmdb.cahmdb.ca Subsequently, dihydropyrimidinase hydrolyzes 5,6-dihydrothymine to N-carbamyl-beta-alanine, which is then converted to beta-alanine. hmdb.cahmdb.ca This metabolic pathway is essential for the catabolism of pyrimidines. The presence of 5,6-dihydrothymine has been detected in various biological fluids, including blood, cerebrospinal fluid, saliva, and urine. hmdb.cafoodb.ca

Beyond its role in normal metabolism, 5,6-dihydrothymidine is a significant DNA lesion. It is a major product of DNA damage caused by ionizing radiation under anoxic conditions. nih.gov Cellular DNA is under constant threat from various damaging agents, including free radicals and radiation. glenresearch.comglenresearch.com The formation of 5,6-dihydrothymine within a DNA strand disrupts the normal structure of the double helix and can interfere with DNA replication and transcription.

Impact on DNA Repair Mechanisms

The presence of a 5,6-dihydrothymine (DHT) lesion in DNA can impede the efficiency of DNA repair pathways. nih.gov Specifically, a persistent DHT lesion has been shown to reduce the effectiveness of the rejoining step in the base excision repair (BER) pathway for an opposing apurinic/apyrimidinic (AP) site or a single-strand break (SSB) when they are in close proximity. nih.gov The repair of an SSB is hindered when DHT is on the opposite strand in either the 3' or 5' direction. nih.gov However, the repair of an AP site is only significantly reduced when the DHT lesion is located 3' to the AP site. nih.gov The activities of DNA polymerase beta and DNA ligase are particularly impaired by the presence of DHT. nih.gov Interestingly, the presence of DHT leads to a greater reliance on the long-patch base excision repair pathway. nih.gov

Various DNA repair enzymes have evolved to recognize and remove such lesions. In Escherichia coli, endonuclease III and formamidopyrimidine DNA glycosylase (Fpg) are two enzymes known to act on pyrimidine-derived DNA lesions. acs.org Studies have shown that endonuclease III can excise 5,6-dihydrothymine from DNA, although it shows a preference for other lesions like thymine glycol. acs.org The Fpg protein has also been found to have some activity on DHT-containing oligonucleotides, expanding the known substrates for this enzyme. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78216-59-8

Molecular Formula

C10H16N2O5

Molecular Weight

244.24 g/mol

IUPAC Name

(5R)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5-,6+,7-,8-/m1/s1

InChI Key

FEYHMSUYKIMUAL-ULAWRXDQSA-N

Isomeric SMILES

C[C@@H]1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

Stereochemistry and Conformational Dynamics of 5r 5,6 Dihydrothymidine

Diastereoisomeric Forms: (5R) and (5S)-5,6-Dihydrothymidine

The reduction of the C5-C6 double bond in thymidine (B127349) results in the formation of two diastereomers: (5R)-5,6-dihydrothymidine and (5S)-5,6-dihydrothymidine. rsc.org These isomers are non-superimposable mirror images at the C5 chiral center. The formation of these diastereomers can occur through various mechanisms, including as a product of ionizing radiation. rsc.orgnih.gov For instance, the radical anion of thymidine, formed during γ-irradiation, primarily reacts through protonation at the C6 position to yield both the (5R) and (5S) diastereoisomers. rsc.org

The synthesis and separation of these diastereomers are essential for studying their individual properties. researchgate.net Procedures have been developed to synthesize and purify each diastereomeric pair, allowing for detailed characterization. oup.com For example, dinucleosides of protected thymidine can be prepared, yielding both 5R and 5S diastereomers which can then be purified using silica (B1680970) gel chromatography. researchgate.net The study of related compounds, such as thymidine glycol, which also possesses chirality at C5 and C6, further illuminates the structural differences between these stereoisomers. oup.comnih.govacs.org

Molecular Conformation of the Dihydropyrimidine (B8664642) Ring System

Unlike the planar aromatic ring of thymine (B56734), the dihydropyrimidine ring of 5,6-dihydrothymidine (B1329944) is non-planar. Saturation of the C5-C6 bond leads to a significant conformational change, with the bond length increasing by approximately 0.2 Å and the bond angles at C5 and C6 approaching tetrahedral values. osti.gov The ring typically adopts a half-chair conformation. osti.gov In this arrangement, the C5 and C6 atoms are situated on opposite sides of the mean plane formed by the N1, C2, N3, and C4 atoms. osti.gov

Computational studies, including ab initio methods and density functional theory (DFT), have been instrumental in determining the energetically favored conformations of dihydrothymidine and its derivatives. nih.govacs.orgosti.govnih.gov These analyses consistently show that the dihydropyrimidine ring prefers a half-chair conformation. osti.govnih.gov

Theoretical calculations on various 5,6-dihydrothymine diastereomers have highlighted the importance of substituent positions in defining the most stable conformation. nih.gov For instance, in the absence of a substituent at the N1 position, the half-chair conformation with the C5- and C6-substituents in equatorial positions is energetically favored. nih.gov Molecular dynamics simulations also suggest that the non-planarity of the ring is a major source of potential distortion when incorporated into a DNA strand. osti.gov For thymidine glycol, a related compound, ab initio LSD-DFT theory shows only slight differences between crystal structures and their optimized geometries, validating the computational models. nih.govacs.org

Table 1: Calculated Conformational Data for Dihydropyrimidine Ring This table is a representative compilation based on findings from cited literature.

Parameter Value Source
Ring Conformation Half-chair osti.gov
C5-C6 Bond Length Increase ~0.2 Å osti.gov
C5/C6 Displacement from N1-C2-N3-C4 Plane 0.22 - 0.27 Å osti.gov

Spectroscopic methods, particularly high-resolution Nuclear Magnetic Resonance (NMR), have been pivotal in elucidating the solution-state conformation of (5R)-5,6-dihydrothymidine and its isomers. nih.govcapes.gov.br Proton NMR studies (¹H NMR) carried out in aqueous solutions have confirmed the conformational properties predicted by theoretical models and observed in solid-state crystal structures. nih.govacs.orgnih.gov

Table 2: Key Spectroscopic Findings for 5,6-Dihydrothymidine Derivatives in Solution

Spectroscopic Technique Observation Inferred Conformation Source
¹H NMR Coupling Constants Sugar moiety is predominantly 2'-endo nih.gov, tandfonline.com
2D-NOESY Proton-Proton Distances Glycosidic bond is preferentially anti nih.gov

Influence of Substituents on Molecular Conformation

The nature and position of substituents on the dihydropyrimidine ring significantly influence its conformational preferences. nih.govnih.gov Computational studies have demonstrated the critical role of substituents at the N1, C5, and C6 positions in determining the energetically favored conformation of each isomer. nih.gov

A strong correlation has been established between the configuration at the C6 carbon and the conformation of the sugar (osidic) ring in 6-hydroxylated dihydrothymidine derivatives. nih.govcapes.gov.br For example, the puckering of the furanose ring is more pronounced in levorotatory (6S) nucleosides compared to dextrorotatory (6R) diastereoisomers. nih.gov When a bulky methyl group is present at C5, as in thymine derivatives, steric interactions with other substituents can force conformational changes. osti.gov For instance, if the N1-position is substituted, van der Waals interactions can force a C6-substituent into an axial position to minimize steric strain. nih.gov These substituent-driven conformational changes are critical as they can lead to significant distortions when the modified nucleoside is part of a DNA molecule. osti.gov

Synthetic Strategies and Derivatization of 5r 5,6 Dihydrothymidine

Chemical Synthesis of 5,6-Dihydrothymidine (B1329944) Nucleosides

The most direct chemical route to 5,6-dihydrothymidine (dThd) is the reduction of the 5,6-double bond of thymidine (B127349). This is typically achieved through catalytic hydrogenation. The process involves treating thymidine with hydrogen gas in the presence of a metal catalyst, such as rhodium on alumina (B75360) or palladium. This method effectively saturates the pyrimidine (B1678525) ring, yielding a racemic mixture of the (5R)- and (5S)-diastereomers of 5,6-dihydrothymidine. The instability of the 5,6-dihydrothymine base under classical oligonucleotide deprotection conditions, such as treatment with concentrated ammonia, presents a significant challenge that necessitates the development of specialized protective group strategies for its incorporation into DNA fragments. nih.govnih.gov

Stereoselective Synthesis of (5R)-5,6-Dihydrothymidine and its Analogs

Achieving stereoselectivity to obtain the pure (5R)-isomer of 5,6-dihydrothymidine is a complex challenge. Direct stereoselective synthesis is not commonly reported; instead, methods often rely on the separation of diastereomers. One approach involves synthesizing a racemic mixture of a derivatized dihydrothymidine, such as trans-6-alkoxy-5-bromo-5,6-dihydrothymidine. nih.gov The resulting diastereoisomers, (+)-trans and (-)-trans, can then be separated using chromatographic techniques like thin-layer chromatography. nih.gov Subsequent chemical modifications can then potentially yield the desired (5R)-5,6-dihydrothymidine. Similarly, stereoisomers of 5,6-dihydro-5,6-dihydroxy-thymidine, another key derivative, are synthesized via the reaction of thymidine with osmium tetroxide and then separated by reverse-phase HPLC to isolate the specific (5R,6R) and (5R,6S) configurations. nih.gov

Incorporation of (5R)-5,6-Dihydrothymidine into Oligonucleotides

The integration of a modified nucleoside like 5,6-dihydrothymidine into a specific position within a DNA or RNA strand is essential for studying its effects on DNA structure, replication, and repair. This requires a synthetic approach that allows for precise, site-specific incorporation.

The state-of-the-art method for synthesizing custom DNA sequences is solid-phase phosphoramidite (B1245037) chemistry, which is performed on automated synthesizers. nih.gov To incorporate 5,6-dihydrothymidine, it must first be converted into a stable phosphoramidite building block. This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and then reacting the 3'-hydroxyl group to attach a phosphoramidite moiety.

A significant hurdle in this process is the lability of the 5,6-dihydrothymine base. nih.govnih.gov It is unstable under the standard basic deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide) used to remove protecting groups from the exocyclic amines of standard bases (A, G, C) and the phosphate (B84403) backbone after synthesis. nih.gov To overcome this, specialized "UltraMILD" protecting groups and deprotection methods are required. glenresearch.comglenresearch.com This involves using phenoxyacetyl (Pac) or isopropyl-phenoxyacetyl (iPr-Pac) protecting groups for dG and acetyl for dC. glenresearch.com Deprotection can then be carried out under much milder conditions, such as using potassium carbonate in methanol (B129727) for a few hours at room temperature, which preserves the integrity of the dihydrothymidine lesion. glenresearch.com Using these methods, the 5,6-dihydrothymidine phosphoramidite has been successfully used to synthesize modified oligonucleotides up to 17 bases in length, with the presence of the intact lesion confirmed by mass spectrometry. nih.govnih.gov

Table 1: Deprotection Conditions for Oligonucleotides Containing 5,6-Dihydrothymidine

Deprotection Reagent Conditions Monomer Requirement Reference
Potassium Carbonate in Methanol (0.05M) 4 hours at room temperature UltraMILD monomers (e.g., iPr-Pac-dG) glenresearch.com

Synthesis of 5,6-Dihydrothymidine Nucleotide Triphosphates

To study the behavior of DNA polymerases when encountering a 5,6-dihydrothymine lesion, the corresponding 5'-triphosphate derivative (DHdTTP) is required as a substrate. The synthesis of DHdTTP is achieved by the catalytic hydrogenation of thymidine 5'-triphosphate (dTTP). nih.gov This reaction, similar to the synthesis of the nucleoside, reduces the 5,6-double bond of the thymine (B56734) base. The resulting DHdTTP must be extensively purified, typically by anion-exchange chromatography, to separate it from any unreacted dTTP and other byproducts. nih.gov

Functional Derivatization and Analog Development

To further probe the chemical biology of pyrimidine damage, various derivatives and analogs of 5,6-dihydrothymidine have been synthesized. These analogs can serve as mechanistic probes or stable mimics of transient radical intermediates.

Oxidative DNA damage can lead to hydroxylated forms of dihydrothymidine. The synthesis of these lesions is key to understanding their biological impact.

5-Hydroxylated Derivatives : The synthesis of all four stereoisomers of 5-hydroxy-6-phenylthio-5,6-dihydrothymidine has been reported, which serve as photolabile precursors to the 5-hydroxy-5,6-dihydrothymidin-6-yl radical. nih.gov Diastereoselective synthesis methods have also been developed to produce specific stereoisomers of hydroxylated dihydrothymidines. elsevier.com Furthermore, the reaction of thymidine with osmium tetroxide yields stereoisomers of 5,6-dihydro-5,6-dihydroxy-thymidine (thymidine glycol), which can be separated by HPLC. nih.gov

Halogenated Derivatives : Halogenated pyrimidines are useful as synthetic intermediates and potential radiosensitizers. Trans (+) and (-) 6-alkoxy-5-bromo-5,6-dihydrothymidine and trans (+) and (-) 6-alkoyloxy-5-bromo-5,6-dihydrothymidine have been prepared. nih.gov The synthesis involves the reaction of thymidine with reagents to introduce both an alkoxy or alkoyloxy group at the C6 position and a bromine atom at the C5 position. The resulting diastereoisomers are separable by thin-layer chromatography, and their structures can be confirmed by various spectroscopic methods. nih.gov

Table 2: List of Chemical Compounds

Compound Name Abbreviation
(5R)-5,6-Dihydrothymidine (5R)-dThd
Thymidine dThd
5,6-Dihydrothymidine 5'-triphosphate DHdTTP
Thymidine 5'-triphosphate dTTP
5-hydroxy-6-phenylthio-5,6-dihydrothymidine -
5,6-dihydro-5,6-dihydroxy-thymidine Thymidine glycol
6-alkoxy-5-bromo-5,6-dihydrothymidine -
6-alkoyloxy-5-bromo-5,6-dihydrothymidine -
Dimethoxytrityl DMT
Phenoxyacetyl Pac
Isopropyl-phenoxyacetyl iPr-Pac
Osmium tetroxide -
Potassium carbonate K₂CO₃

Preparation of C5-C5'-Linked Dihydrothymine (B131461) Dimers

The formation of C5-C5'-linked dihydrothymine dimers is a notable reaction that proceeds through a radical-mediated mechanism. A primary and well-studied method for the preparation of these dimers involves the radiolytic one-electron reduction of thymidine in an anoxic aqueous solution. acs.org This process leads to the generation of 5,6-dihydrothymidin-5-yl radicals, which subsequently undergo bimolecular coupling to form a stable C5-C5' bond between two dihydrothymine moieties. acs.org

The reaction is initiated by the addition of an electron to the thymidine molecule, followed by protonation at the C6 position. This sequence of events generates the critical 5,6-dihydrothymin-5-yl radical intermediate. The dimerization of these radicals is a key step, yielding a mixture of stereoisomers. acs.org The stereochemical outcome of this dimerization is significant, producing both a meso compound, (5R,5'S)-bi-5,6-dihydrothymine, and a racemic mixture of the two enantiomers, (5R,5'R)-bi-5,6-dihydrothymine and (5S,5'S)-bi-5,6-dihydrothymine. acs.orgnih.gov

The efficiency and outcome of the dimerization process are influenced by factors such as pH. acs.org The mechanism is consistent with the irreversible protonation of the electron adducts of thymidine, leading to the formation of the necessary 5,6-dihydrothymin-5-yl radicals that drive the bimolecular coupling reaction. acs.org

The separation and characterization of the resulting stereoisomeric dimers are typically achieved using high-performance liquid chromatography (HPLC), with subsequent structural elucidation by nuclear magnetic resonance (NMR) spectroscopy. acs.org

Table 1: Stereoisomers of C5-C5'-Linked Dihydrothymine Dimers

Stereoisomer Common Name Description
(5R,5'S)-bi-5,6-dihydrothymine meso form An achiral diastereomer.
(5R,5'R)-bi-5,6-dihydrothymine Racemic component One of two enantiomers in the racemic mixture.
(5S,5'S)-bi-5,6-dihydrothymine Racemic component One of two enantiomers in the racemic mixture.

Detailed spectroscopic analysis provides the basis for the structural assignment of these dimers. The 1H and 13C NMR data are crucial for distinguishing between the meso and racemic forms. acs.org Although crystal structures for all stereoisomers are not available, the spectroscopic data provide a reliable means of identification. acs.org

Table 2: Research Findings on Dimer Preparation

Finding Description Reference
Reaction Mechanism Formation occurs via one-electron reduction of thymidine, leading to 5,6-dihydrothymin-5-yl radicals which then dimerize. acs.org
Intermediate Species The 5,6-dihydrothymidin-5-yl radical is the key intermediate in the dimerization process. acs.org
Stereochemistry The reaction produces a mixture of stereoisomers: a meso form and a racemic pair. acs.orgnih.gov
** influencing Factors** The pH of the solution affects the reactivity and the dimerization process. acs.org
Analytical Separation Stereoisomeric dimers can be fractionated and purified using high-performance liquid chromatography (HPLC). acs.org
Structural Characterization 1H and 13C NMR spectroscopy are used to identify and differentiate the stereoisomers. acs.org

Biochemical Pathways and Enzymatic Processing of 5,6 Dihydrothymidine

Role in Pyrimidine (B1678525) Metabolism and Catabolic Pathways

5,6-Dihydrothymidine (B1329944) is a central intermediate in the catabolic pathway of thymine (B56734), a process essential for nucleotide homeostasis and the recycling of nitrogenous bases. creative-proteomics.comhmdb.cahmdb.ca This reductive pathway occurs in three sequential enzymatic steps. nih.govnvkc.nl

The initial and rate-limiting step in thymine degradation is its reduction to 5,6-dihydrothymine. nih.govnvkc.nlhkjpaed.org This reaction is catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) . hmdb.canih.govoatext.com DPD utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor to facilitate the two-electron reduction of the C5-C6 double bond of the pyrimidine ring. nih.govhkjpaed.orgreactome.org The enzyme is a complex flavoprotein containing both flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), as well as iron-sulfur clusters that form an electron transfer chain between the cofactor and substrate binding sites. nih.govuniprot.org The reaction results in the formation of 5,6-dihydrothymine, which includes the (5R)-stereoisomer. genome.jp

Once formed, 5,6-dihydrothymine is further processed by two additional enzymes to complete the catabolic cascade. creative-proteomics.comhkjpaed.orgoatext.com The second enzyme in the pathway, dihydropyrimidinase (DHP) , catalyzes the hydrolytic opening of the dihydropyrimidine ring. hmdb.caoatext.com This reaction converts 5,6-dihydrothymine into N-carbamoyl-β-aminoisobutyrate (also known as β-ureidoisobutyrate). creative-proteomics.commdpi.com

The final step is mediated by β-ureidopropionase (β-UP) , which hydrolyzes the N-carbamoyl group. oatext.comnih.govwikipedia.org This enzymatic cleavage releases β-aminoisobutyric acid (β-AIB), carbon dioxide, and ammonia, which are non-toxic, water-soluble products that can be excreted or integrated into other metabolic pathways. creative-proteomics.commdpi.com

Table 1: Key Enzymes in the Catabolism of Thymine

StepEnzymeSubstrateProduct(s)Cofactor/Notes
1 Dihydropyrimidine Dehydrogenase (DPD)Thymine5,6-DihydrothymineNADPH-dependent; Rate-limiting step nih.govnvkc.nlhkjpaed.orgreactome.org
2 Dihydropyrimidinase (DHP)5,6-DihydrothymineN-carbamoyl-β-aminoisobutyrateHydrolytic ring opening creative-proteomics.comhmdb.caoatext.com
3 β-Ureidopropionase (β-UP)N-carbamoyl-β-aminoisobutyrateβ-Aminoisobutyric acid, CO₂, NH₃Final step of the pathway creative-proteomics.commdpi.comuniprot.org

Interactions with DNA Polymerases

The presence of modified nucleotides, such as the triphosphate form of 5,6-dihydrothymidine (DHdTTP), challenges the fidelity and efficiency of DNA replication.

Research has shown that DHdTTP can act as a substrate for certain DNA polymerases, although its incorporation is significantly less efficient than that of the canonical deoxythymidine triphosphate (dTTP). nih.govnih.gov Studies using the Klenow fragment of Escherichia coli DNA polymerase I demonstrated that DHdTTP can be incorporated into a growing DNA strand opposite a template adenine. nih.gov However, the rate of this incorporation was approximately 10 to 25 times lower than that for dTTP. nih.gov In contrast, other polymerases such as T4 DNA polymerase and avian myeloblastosis virus (AMV) reverse transcriptase did not utilize DHdTTP as a substrate under the tested conditions. nih.gov The sequential incorporation of DHdTTP can lead to a partial halt in DNA synthesis, particularly at sites with multiple adjacent adenines in the template strand. nih.gov

The reduction of the C5-C6 bond creates a chiral center at the C5 position, resulting in two diastereoisomers: (5R)-DHdTTP and (5S)-DHdTTP. nih.govlookchem.com A key question is whether DNA polymerases exhibit a preference for incorporating one stereoisomer over the other. In a study with E. coli DNA polymerase I Klenow fragment, a mixture of (5S)- and (5R)-DHdTTP was used as a substrate. nih.gov Analysis of the resulting DNA showed that the ratio of the incorporated isomers was nearly identical to the ratio present in the initial substrate mixture. nih.gov This finding strongly suggests that, at least for the Klenow fragment of E. coli DNA polymerase I, there is no significant stereoisomeric preference during the incorporation of 5,6-dihydrothymidine into DNA. nih.gov

Table 2: DNA Polymerase Interaction with DHdTTP

PolymeraseSubstrate UtilizationIncorporation Rate (vs. dTTP)Stereoisomer Preference (S vs. R)
E. coli DNA Polymerase I (Klenow) Yes nih.gov10-25x slower nih.govNo significant preference observed nih.gov
T4 DNA Polymerase No nih.govNot ApplicableNot Applicable
AMV Reverse Transcriptase No nih.govNot ApplicableNot Applicable

Recognition and Repair by DNA Glycosylases and Lyases

When 5,6-dihydrothymine is present within a DNA strand, it is recognized as a lesion that can distort the helix and must be removed to maintain genomic stability. nih.gov The primary mechanism for its removal is the Base Excision Repair (BER) pathway, initiated by a specific class of enzymes called DNA glycosylases. embopress.orgnih.gov

In E. coli, two primary enzymes are responsible for recognizing and excising 5,6-dihydrothymine. Endonuclease III (Nth) is a bifunctional DNA glycosylase that identifies a range of oxidized pyrimidines, including 5,6-dihydrothymine, and removes the damaged base. nih.govacs.orgsigmaaldrich.com Following base removal, its associated AP lyase activity cleaves the DNA backbone 3' to the resulting abasic site. sigmaaldrich.compnas.org Kinetic studies have shown that Endonuclease III processes thymine glycol much more efficiently than 5,6-dihydrothymine. nih.govacs.orgEndonuclease VIII (Nei) is another E. coli DNA glycosylase/AP lyase that acts on 5,6-dihydrothymine and other oxidized pyrimidines, providing a degree of redundancy in the repair process. nih.govneb.comebi.ac.uk

In humans, these repair functions are carried out by homologous enzymes. NTHL1 (or NTH1) is the human homolog of E. coli Endonuclease III and functions as a key DNA glycosylase for the repair of oxidized pyrimidines, including 5,6-dihydrothymine. oup.comaacrjournals.orguniprot.org Additionally, the human genome encodes Endonuclease VIII homologs (NEIL1, NEIL2, NEIL3) that also participate in the repair of oxidative DNA damage, ensuring robust protection against such lesions. oup.complos.org

Table 3: DNA Repair Enzymes Acting on 5,6-Dihydrothymine

EnzymeOrganismTypeKey SubstratesAssociated Activity
Endonuclease III (Nth) E. coliDNA GlycosylaseThymine glycol, 5,6-Dihydrothymine nih.govsigmaaldrich.comAP Lyase (β-elimination) sigmaaldrich.compnas.org
Endonuclease VIII (Nei) E. coliDNA GlycosylaseThymine glycol, 5,6-Dihydrothymine nih.govebi.ac.ukAP Lyase (β,δ-elimination) neb.com
NTHL1 (NTH1) HumanDNA GlycosylaseOxidized PyrimidinesAP Lyase aacrjournals.orguniprot.org
NEIL1 HumanDNA GlycosylaseOxidized PyrimidinesAP Lyase oup.complos.org

Substrate Specificity of DNA Repair Enzymes (e.g., Endonuclease III, Fpg protein)

DNA repair enzymes exhibit distinct substrate specificities. In Escherichia coli, Endonuclease III (Endo III) and Formamidopyrimidine DNA glycosylase (Fpg protein) are two key enzymes involved in the base excision repair (BER) pathway that can process DHT.

Endonuclease III, the product of the nth gene, is an iron-sulfur DNA repair enzyme with broad substrate specificity for oxidized pyrimidine derivatives. sigmaaldrich.com While it is particularly effective at excising thymine glycol (Tg), it also recognizes and removes 5,6-dihydrothymine, albeit with lower efficiency. sigmaaldrich.comnih.govacs.org Kinetic studies have quantified this preference, demonstrating that Endo III processes thymine glycol far more readily than DHT. nih.govacs.org For instance, research comparing the enzymatic activities of E. coli Endonuclease III and its mouse homologue (mNTH1) found that for Endo III, a significant decrease in both affinity (Km) and catalytic rate (kcat) makes DHT a very poor substrate compared to thymine glycol. nih.gov In contrast, the mouse homologue, mNTH1, showed comparable affinities and catalytic rates for both substrates. nih.gov The activity of E. coli Endo III on DHT is also enhanced when the lesion is paired with a guanine (B1146940) base. nih.gov

The Fpg protein, another bacterial DNA glycosylase, primarily targets oxidized purines. However, studies have revealed that Fpg also possesses a "little but relevant activity" on oligonucleotides containing DHT. nih.govacs.org This finding expands the known substrate range of the Fpg protein to include this modified pyrimidine, highlighting the overlapping functions of DNA repair enzymes. nih.govacs.org

Table 1: Comparison of Enzymatic Parameters for E. coli Endonuclease III with Thymine Glycol (cis-TG) and 5,6-Dihydrothymidine (DHT) Substrates

Substrate Km (nM) kcat (min-1)
cis-Thymine Glycol (cis-TG) 1.9 2.2
5,6-Dihydrothymidine (DHT) 52 0.2

Data sourced from a comparative study on the substrate specificities of E. coli endonuclease III. nih.gov

Stereospecificity in Enzymatic Repair (e.g., Spore Photoproduct Lyase for (5R)-Spore Photoproduct)

Enzymatic repair processes can be highly stereospecific. A prime example is the repair of the spore photoproduct (SP), a unique DNA lesion formed in bacterial spores upon UV irradiation. nih.gov The spore photoproduct, chemically known as 5-thyminyl-5,6-dihydrothymine, contains a chiral center at the C5 position of the dihydrothymine (B131461) moiety, resulting in two possible stereoisomers: (5R)-SP and (5S)-SP. nih.gov

The enzyme responsible for repairing this damage is Spore Photoproduct Lyase (SPL), a member of the radical S-adenosylmethionine (SAM) superfamily. nih.govnih.gov Extensive research has conclusively shown that SPL exhibits strict stereospecificity for the (5R)-SP isomer. nih.govnih.govoup.com This enzyme specifically recognizes and catalyzes the reversal of the (5R)-SP back to two thymine residues, while the (5S)-SP isomer is not a substrate for the enzyme. nih.govoup.com This specificity is crucial for the efficient and accurate repair of UV-induced DNA damage in germinating bacterial spores. nih.govacs.org While some earlier studies had suggested that SPL acts on the (5S)-isomer, this has been corrected by more recent findings that identified (5R)-SP as the biologically relevant substrate. nih.govnih.gov

Modulation of DNA Binding Proteins

The presence of a 5,6-dihydrothymine lesion in a DNA strand can significantly affect the binding and function of other DNA-associated proteins, particularly those involved in DNA repair pathways. nih.gov

Research using oligonucleotide constructs with clustered DNA lesions has shown that a persistent DHT lesion can impair the efficiency of the base excision repair pathway for a closely located lesion on the opposite strand, such as an apurinic/apyrimidinic (AP) site or a single-strand break (SSB). nih.gov Specifically, the rejoining step of the repair process, carried out by DNA polymerase beta and DNA ligase, is particularly hindered by the presence of DHT within 5 base pairs of the other lesion. nih.gov

The efficiency of SSB repair is diminished when DHT is on the opposing strand in either the 3' or 5' direction relative to the break. nih.gov However, the repair of an AP site is only reduced when the DHT lesion is located 3' to the AP site. nih.gov Furthermore, the presence of DHT leads to a greater reliance on the long-patch base excision repair pathway. The study also highlighted that while immunodepletion of the XRCC1 protein (a key scaffolding protein in BER) slows the initial repair rate of an AP site, it does not influence the repair of an SSB in the context of a nearby DHT lesion. nih.gov This demonstrates that DHT modulates the intricate coordination of DNA binding proteins required for efficient damage resolution. nih.gov

Table 2: List of Chemical Compounds

Compound Name Abbreviation
(5R)-5,6-dihydrothymidine
5,6-dihydrothymine DHT
Thymidine (B127349)
Thymine
Thymine glycol Tg
5-hydroxycytosine 5-OHC
Spore Photoproduct SP
5-thyminyl-5,6-dihydrothymine SP
Guanine
S-adenosylmethionine SAM

Molecular Impact on Nucleic Acid Structure and Stability

Effects of (5R)-5,6-Dihydrothymidine on Duplex DNA Stability

The saturation of the C5-C6 bond in the thymine (B56734) ring to form 5,6-dihydrothymidine (B1329944) results in a non-planar structure, which contrasts with the planar nature of the canonical DNA bases. scirp.orgosti.gov This loss of aromaticity and altered geometry leads to a significant thermodynamic destabilization of the DNA duplex.

Experimental studies using UV melting profiles have consistently shown that the incorporation of a thymidine (B127349) glycol (Tg) lesion, a category to which (5R)-5,6-dihydrothymidine belongs, results in a substantial decrease in the melting temperature (Tm) of the DNA duplex. scirp.orgresearchgate.net The reduction in Tm can be as significant as 10–13°C compared to the corresponding unmodified DNA duplex. scirp.orgacs.org This destabilization is observed regardless of whether the lesion is paired with adenine (B156593) or guanine (B1146940). acs.org

The change in free energy (ΔG°) of melting is increased by approximately 3 kcal/mol in duplexes containing the (5R)-thymine glycol lesion, indicating a less favorable duplex formation. acs.org While both enthalpy (ΔH°) and entropy (ΔS°) of duplex formation remain negative, indicating the process is enthalpically driven and entropically disfavored, the magnitudes of these parameters are altered. acs.org For instance, the melting of a duplex with a Tg•G pair is more enthalpically favored compared to one with a Tg•A pair. acs.org This thermodynamic destabilization is a hallmark of the presence of (5R)-5,6-dihydrothymidine in DNA.

Thermodynamic Parameters of DNA Duplexes With and Without (5R)-Thymine Glycol

Duplex TypeΔTm (°C)ΔΔG° (kcal/mol)Reference
UnmodifiedN/AN/A scirp.orgacs.org
(5R)-Tg containing-10 to -13+3 scirp.orgacs.org

Structural Perturbations within DNA

The presence of (5R)-5,6-dihydrothymidine induces notable structural distortions within the DNA double helix. These perturbations extend beyond the site of the lesion itself, affecting local and potentially global DNA conformation.

The non-planar, half-chair conformation of the dihydrothymidine ring disrupts the normal Watson-Crick base pairing and stacking interactions that are fundamental to the B-form DNA structure. osti.gov Molecular dynamics simulations and NMR spectroscopy have revealed that the (5R)-5,6-dihydrothymidine lesion can be partially extruded from the double helix. scirp.orgresearchgate.net

When mismatched with guanine, the cis-5R,6S thymine glycol lesion adopts a wobble orientation, with the lesion shifting towards the major groove. nih.gov This results in an increased solvent-accessible surface area of the damaged nucleotide. nih.gov Although the lesion and the mismatched guanine can remain stacked within the helix, the hydrogen bonding interactions are disrupted. acs.orgnih.gov

The structural consequences of a (5R)-5,6-dihydrothymidine lesion can be influenced by its position within the DNA sequence and the identity of the flanking base pairs. scirp.orgresearchgate.net Circular dichroism (CD) spectroscopy has shown that while the lesion generally destabilizes the duplex in a sequence-independent manner, the localized structural alterations are dependent on the neighboring bases. scirp.orgresearchgate.net

NMR studies have demonstrated that the equilibrium between the cis-(5R,6S) and trans-(5R,6R) epimers of the thymine glycol lesion is influenced by the identity of the base on the opposite strand. acs.orgnih.gov When paired with adenine, the lesion exists as a mixture of cis and trans epimers. acs.orgnih.gov However, when mismatched with guanine, the equilibrium shifts to predominantly favor the cis epimer. acs.orgnih.gov This indicates that the local environment, dictated by the base pairing partner, can modulate the conformational state of the lesion itself, which in turn affects the structure of the surrounding DNA.

Formation Mechanisms and Radical Reactivity of 5,6 Dihydrothymidine in Nucleic Acids

Radiation-Induced Formation in DNA (Gamma and UV Irradiation)

The saturation of the 5,6-double bond of thymine (B56734) is a common consequence of radiation exposure, leading to the formation of 5,6-dihydrothymidine (B1329944). The specific type of radiation and the environmental conditions, such as hydration and oxygenation, play a crucial role in the product yields.

Gamma Irradiation: Gamma radiolysis of DNA in anoxic (oxygen-free) conditions results in the formation of 5,6-dihydrothymine, which is considered one of the major products of thymine base damage. oup.com The formation of this lesion is significantly influenced by the oxygen concentration. In oxygenated solutions, the formation of 5,6-dihydrothymine is suppressed or not observed at all, as oxygen intercepts the precursor radicals to form other products like thymine glycol. nih.gov The hydration level of the DNA also affects the yield; studies on gamma-irradiated DNA have shown that 5,6-dihydrothymine is among the products with the highest yields at low hydration levels. allenpress.com

UV Irradiation: While cyclobutane (B1203170) pyrimidine (B1678525) dimers are the most common photoproducts of UV radiation, 5,6-dihydrothymidine can also be formed, typically as a minor product. Acetone-sensitized UV irradiation of thymidine (B127349) in aqueous solutions has been shown to produce both the 5R and 5S diastereoisomers of 5,6-dihydrothymidine. cdnsciencepub.com Additionally, UV irradiation (at wavelengths longer than 300 nm) in the presence of the photosensitizer α-tocopherol phosphate (B84403) can induce the formation of 5,6-dihydrothymidine diastereomers from thymidine. nih.gov This process involves the introduction of two hydrogen atoms from water across the double bond of the thymine base. nih.gov It is important to distinguish this monomeric lesion from the spore photoproduct, 5-(α-thymidyl)-5,6-dihydrothymidine, which is a thymine dimer formed in desiccated microorganisms upon UV exposure. nih.gov

Table 1: Conditions Influencing Radiation-Induced Formation of 5,6-Dihydrothymidine

Radiation Type Condition Outcome for 5,6-Dihydrothymidine Formation Reference
Gamma (γ) Anoxic/Deoxygenated Major product of thymine damage oup.comnih.gov
Gamma (γ) Aerobic/Oxygenated Formation is suppressed/not observed nih.gov
Gamma (γ) Low Hydration High yield product allenpress.com
UV (with Acetone Sensitizer) Aqueous Solution Minor photoproduct (5R and 5S isomers) cdnsciencepub.com

Free Radical Mediated Generation and Subsequent Reactions

The formation of (5R)-5,6-dihydrothymidine is mediated by complex free radical reaction pathways. The initial interaction of radiation with water molecules produces highly reactive species, including the hydroxyl radical (•OH) and hydrated electrons (e-aq).

The hydroxyl radical preferentially adds across the C5-C6 double bond of thymine, generating C5-yl and C6-yl radicals. nih.gov Conversely, hydrated electrons and hydrogen atoms (H•) can react with thymine to produce the thymine radical anion, which upon protonation yields the 5,6-dihydrothymidin-5-yl radical. researchgate.net This radical is a key intermediate in the formation of 5,6-dihydrothymidine.

The reactivity of the 5,6-dihydrothymidin-5-yl radical has been studied by generating it independently from photochemical precursors like phenyl selenides. nih.govacs.org In the absence of molecular oxygen (anaerobic conditions), the primary reaction pathway for this radical is hydrogen atom abstraction from a donor molecule. nih.gov This results in the reduction of the radical and the formation of the stable 5,6-dihydrothymidine lesion. nih.govacs.org Under these anoxic conditions, there is no detectable evidence of the 5,6-dihydrothymidin-5-yl radical causing further damage by abstracting hydrogen atoms from adjacent nucleotides. nih.gov

Oxygen-Dependent DNA Damage Amplification Mechanisms

The presence of molecular oxygen (O2) dramatically alters the fate of the 5,6-dihydrothymidin-5-yl radical and introduces a mechanism for damage amplification. This phenomenon is a specific example of the broader "oxygen effect" in radiobiology, where oxygen reacts with radiation-induced DNA radicals to create permanent, non-restorable lesions, a concept known as the oxygen fixation hypothesis. wikipedia.orgresearchgate.net

In an aerobic environment, the 5,6-dihydrothymidin-5-yl radical reacts rapidly with O2 to form a thymidine-5-yl-peroxyl radical. nih.govacs.org This peroxyl radical is a potent oxidizing agent and is the key species responsible for propagating damage to adjacent sites within the DNA strand. nih.govacs.orgarxiv.org Instead of being quenched by a simple hydrogen donor, the peroxyl radical can initiate a new reaction, thereby amplifying the initial damage from a single radical event.

This oxygen-dependent pathway provides a clear mechanism for how the biological damage from ionizing radiation can be enhanced in the presence of oxygen. The conversion of the initial carbon-centered radical into a more reactive peroxyl radical shifts the reaction pathway from simple lesion formation to the creation of more complex, clustered damage. nih.govacs.org

Formation of Tandem Lesions Involving the 5,6-Dihydrothymidin-5-yl Radical

The damage amplification described above manifests in the formation of tandem lesions. A tandem lesion consists of two modified bases on the same DNA strand located in close proximity, arising from a single initial radical event.

When the 5,6-dihydrothymidin-5-yl radical is generated under aerobic conditions, the resulting peroxyl radical can abstract a hydrogen atom from the C1' position of the 2'-deoxyribose sugar of the nucleotide located immediately to its 5'-side. nih.govacs.orgresearchgate.net This hydrogen abstraction event creates a new radical on the adjacent sugar, which leads to the formation of a second lesion, thus creating a tandem damage site. nih.govacs.org The initial site becomes a 5,6-dihydrothymidine hydroperoxide (which can be reduced to a hydroxyl), while the adjacent site is converted into a lesion such as an abasic site or a strand break.

Research has shown that this process is stereoselective; the internucleotidyl hydrogen atom abstraction is carried out selectively by the 5S-diastereomer of the thymidine-5-yl-peroxyl radical. nih.govacs.org The formation of these complex tandem lesions represents a significant challenge to cellular DNA repair machinery and is a key outcome of the reactivity of the 5,6-dihydrothymidin-5-yl radical in the presence of oxygen. pnas.org

Table 2: Reactivity of the 5,6-Dihydrothymidin-5-yl Radical

Condition Intermediate Primary Reaction Final Product(s) Reference
Anaerobic (No O2) 5,6-Dihydrothymidin-5-yl radical H-atom donation from environment 5,6-Dihydrothymidine nih.govacs.org

Advanced Analytical Methodologies for Research on 5,6 Dihydrothymidine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the sensitive and specific detection of 5,6-dihydrothymidine (B1329944). acs.org This method is particularly effective for quantifying radiolytic products in DNA, such as (5R)-5,6-dihydrothymidine and its (5S)-isomer, which are formed in a dose-dependent manner upon irradiation. nih.gov

The general workflow involves the initial extraction of DNA from a sample, followed by enzymatic hydrolysis to break the DNA down into its constituent nucleosides. researchgate.net This mixture of nucleosides is then separated using liquid chromatography, which can resolve the different isomers of dihydrothymidine from the parent nucleoside, 2'-deoxythymidine (dThd). acs.orgnih.gov Following separation, tandem mass spectrometry is used for detection and quantification. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the target molecule. For 5,6-dihydrothymidine, the monitored mass transition is typically from a precursor ion with a mass-to-charge ratio (m/z) of 245 to a product ion of m/z 117. acs.orgnih.gov In contrast, the parent nucleoside, 2'-deoxythymidine, is monitored using the transition m/z 243 → 127. acs.orgnih.gov The ratio of total 5,6-dihydrothymidine to 2'-deoxythymidine can then be calculated and used as a marker for events like food irradiation. nih.govresearchgate.net

Research has successfully applied this method to various matrices, including beef liver and plant-based foods, demonstrating its robustness and reliability. nih.govresearchgate.net The technique can distinguish between the (5S)- and (5R)-isomers, which often exhibit different retention times during the chromatography step. acs.orgnih.gov For instance, in one study, the retention times for (5S)-DHdThd, (5R)-DHdThd, and dThd were 4.8, 5.5, and 7.4 minutes, respectively. acs.orgnih.gov

ParameterDescriptionTypical Value / FindingReference
Sample PreparationDNA extraction followed by enzymatic digestion to nucleosides using enzymes like nuclease P1 and alkaline phosphatase.Standard procedure for releasing nucleosides from DNA polymer. nih.gov
SeparationReversed-phase liquid chromatography.Retention times: (5S)-DHdThd (4.8 min), (5R)-DHdThd (5.5 min), dThd (7.4 min). acs.orgnih.gov
DetectionTandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.High sensitivity and specificity. researchgate.net
Mass Transition (DHdThd)Precursor ion → Product ion.m/z 245 → 117 acs.orgnih.gov
Mass Transition (dThd)Precursor ion → Product ion.m/z 243 → 127 acs.orgnih.gov
QuantificationRatio of total 5,6-dihydrothymidine (DHdThd) to 2'-deoxythymidine (dThd).Used as a marker for DNA damage or food irradiation history. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Modified Base Analysis

Gas chromatography-mass spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is another powerful tool for the analysis of modified DNA bases, including 5,6-dihydrothymine (the base component of 5,6-dihydrothymidine). nih.gov This method is often employed in studies investigating DNA repair mechanisms, where it can quantify the release of modified bases by specific enzymes. nih.gov

A key requirement for GC-MS analysis is that the analytes must be volatile and thermally stable. Since nucleosides and DNA bases are generally non-volatile, a chemical derivatization step is necessary. This typically involves converting the polar functional groups (hydroxyl, amino) into less polar, more volatile derivatives, such as trimethylsilyl (B98337) ethers. After derivatization, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer for detection. walshmedicalmedia.com

In the context of studying DNA repair, oligonucleotides containing a single, site-specific 5,6-dihydrothymine lesion can be synthesized and then treated with a DNA repair enzyme like endonuclease III. nih.gov Following the enzymatic reaction, the released 5,6-dihydrothymine base can be purified, derivatized, and quantified using GC-MS. This approach allows for detailed kinetic studies of enzyme activity and substrate specificity. For example, research has shown that endonuclease III excises thymine (B56734) glycol far more efficiently than 5,6-dihydrothymine, providing insights into the enzyme's preferred substrates. nih.gov

ParameterDescriptionTypical FindingReference
ApplicationQuantification of modified bases released by DNA repair enzymes.Used to determine substrate specificity and kinetics of enzymes like endonuclease III. nih.gov
Sample PreparationEnzymatic release of the modified base, followed by purification (e.g., HPLC).Isolates the analyte of interest from the reaction mixture. nih.gov
DerivatizationConversion of the non-volatile base into a volatile derivative (e.g., trimethylsilylation).Essential step for GC analysis of nucleobases.
SeparationGas chromatography separates derivatized compounds.Separation based on volatility and column interaction. walshmedicalmedia.com
DetectionMass spectrometry (MS or MS/MS) identifies and quantifies the analyte.Provides high specificity for the target modified base. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules, including the diastereoisomers of 5,6-dihydrothymidine. cdnsciencepub.com ¹H NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within the molecule.

The preparation of 5,6-dihydrothymidine isomers, often through photosensitized UV irradiation of thymidine (B127349), yields a mixture of products that can be separated by chromatographic techniques like HPLC. cdnsciencepub.com The purified isomers are then analyzed by high-field NMR. For these studies, samples are typically lyophilized and dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), to avoid interference from the solvent's proton signals. cdnsciencepub.com

¹H NMR spectra can confirm the saturation of the C5-C6 bond in the pyrimidine (B1678525) ring, a defining feature of dihydrothymidine. Furthermore, the chemical shifts and coupling constants of the protons on the pyrimidine and deoxyribose rings provide critical data for determining the three-dimensional structure. This includes the conformation of the pyrimidine ring (which often adopts a half-chair conformation), the pucker of the sugar ring, and the relative orientation of the base with respect to the sugar. cdnsciencepub.comosti.gov For example, NMR studies have been used to confirm the pseudo-equatorial orientation of the methyl group at the C5 position. osti.gov The results from NMR are often correlated with data from other techniques, such as X-ray crystallography, to build a comprehensive structural model. nih.govacs.org

ParameterDescriptionTypical FindingReference
TechniqueHigh-field Proton Nuclear Magnetic Resonance (¹H NMR).Used for detailed structural and conformational analysis. cdnsciencepub.com
InstrumentationHigh-frequency NMR spectrometers (e.g., 250-600 MHz).Higher fields provide better resolution and sensitivity. cdnsciencepub.com
Sample PreparationPurified isomer dissolved in a deuterated solvent (e.g., D₂O).Minimizes solvent signal interference. cdnsciencepub.com
Structural InformationProvides data on pyrimidine ring geometry, sugar pucker, and overall conformation.Confirmed half-chair conformation of the pyrimidine ring and pseudo-equatorial methyl group. cdnsciencepub.comosti.gov
ValidationNMR data is often used in conjunction with X-ray crystallography.Provides a robust structural assignment in both solution and solid states. nih.govacs.org

Circular Dichroism (CD) Spectroscopy for DNA Structural Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. genesilico.pl It is exceptionally sensitive to the secondary structure of macromolecules like DNA. genesilico.plnih.gov The introduction of a modified nucleoside, such as (5R)-5,6-dihydrothymidine, into a DNA duplex can induce localized structural distortions, which are detectable as changes in the CD spectrum. researchgate.netscirp.org

The CD spectrum of standard B-form DNA is characterized by a positive band around 275 nm and a negative band around 245 nm. The shape and magnitude of these bands are dependent on the helical structure and base-stacking interactions. genesilico.pl When a lesion like 5,6-dihydrothymidine is present, the saturation of the pyrimidine ring disrupts the planarity and the local base stacking, leading to alterations in the CD signal. scirp.orgnih.gov

ParameterDescriptionTypical FindingReference
PrincipleMeasures differential absorption of circularly polarized light by chiral molecules.Highly sensitive to the secondary structure of DNA. genesilico.plnih.gov
ApplicationMonitoring conformational changes in DNA containing modified nucleosides.Detects localized structural alterations caused by lesions. researchgate.netscirp.org
CD Signal of LesionThe isolated (+)-(5R)-5,6-dihydrothymidine nucleoside exhibits a characteristic CD spectrum.Reported value of [θ]₂₇₀ = -40 in methanol (B129727). cdnsciencepub.com
Effect on DNAThe presence of 5,6-dihydrothymidine disrupts local base stacking and alters the DNA's CD spectrum.The extent of the change can depend on the surrounding DNA sequence. researchgate.netscirp.org

Isotopic Labeling Techniques for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical and biochemical reactions, providing invaluable insights into reaction mechanisms. In the study of 5,6-dihydrothymidine, stable or radioactive isotopes are incorporated into precursor molecules to elucidate the mechanisms of its formation and repair.

For example, to understand the formation of thymidine derivatives, experiments can be carried out using heavy isotopes like deuterium oxide (D₂O) or ¹⁸O-labeled molecular oxygen (¹⁸O₂). researchgate.net By analyzing the mass of the final products using mass spectrometry, researchers can determine whether atoms from these labeled sources have been incorporated into the molecule, thereby clarifying the roles of water and oxygen in the reaction.

In the context of DNA damage and repair, isotopic labeling is crucial. Deuterium labeling at specific positions of the deoxyribose sugar (e.g., C1', C2', C4') or on the nucleobase itself can reveal the sites of hydrogen atom abstraction by reactive species. nih.gov The observation of a kinetic isotope effect (a change in reaction rate upon isotopic substitution) provides strong evidence for the involvement of that specific C-H bond in the rate-determining step of the reaction. nih.gov Furthermore, labeled substrates are used to study the mechanisms of DNA repair enzymes. For instance, label transfer experiments using S-adenosylmethionine labeled with tritium (B154650) ([³H]) have been used to demonstrate its catalytic role in the repair of spore photoproduct, a lesion containing a 5,6-dihydrothymine moiety. ebi.ac.uk

IsotopeApplicationFinding / PurposeReference
Deuterium (²H or D)Used in D₂O or by labeling specific C-H bonds in the deoxyribose sugar.Probes mechanisms of formation and hydrogen atom abstraction pathways in DNA damage. Used to measure kinetic isotope effects. researchgate.netnih.gov
Oxygen-18 (¹⁸O)Incorporated into molecular oxygen (¹⁸O₂) or water (H₂¹⁸O).Traces the source of oxygen atoms in oxidation products of thymidine. researchgate.net
Tritium (³H)Used to label cofactors like S-adenosylmethionine.Used in label transfer experiments to elucidate the catalytic mechanism of DNA repair enzymes. ebi.ac.uk
Carbon-14 (¹⁴C)Incorporated into the thymine ring.Used in radiolysis studies to trace the formation of various hydroperoxy derivatives.

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